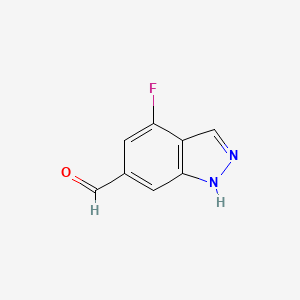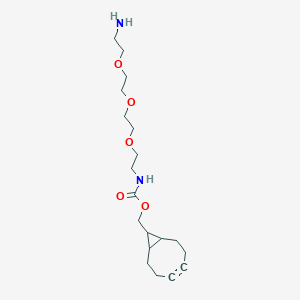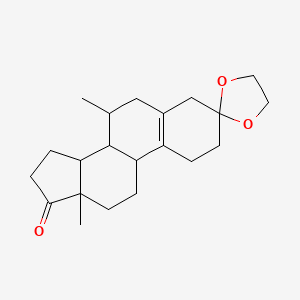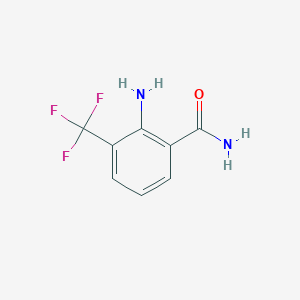
(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (S)-2-Formamido-3-(4-hidroxi-3,5-diiodofenil)propanoico es un compuesto de gran interés en diversos campos científicos. Es un metabolito endógeno y desempeña un papel crucial en los procesos bioquímicos, particularmente en la biosíntesis de las hormonas tiroideas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (S)-2-Formamido-3-(4-hidroxi-3,5-diiodofenil)propanoico típicamente implica la yodación de la L-tirosina. Un método eficiente es la yodación sin disolvente de la L-tirosina utilizando 2,4,6,8-tetraiodoglicoluril en presencia de una cantidad catalítica de ácido acético. Esta reacción se produce a temperatura ambiente y produce diiodotirosina de alta pureza .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se amplían para satisfacer la demanda. El proceso implica la misma reacción de yodación, pero con condiciones optimizadas para garantizar la consistencia y la eficiencia en la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (S)-2-Formamido-3-(4-hidroxi-3,5-diiodofenil)propanoico experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede verse favorecida por reactivos como el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente sustitución aromática electrófila debido a la presencia de átomos de yodo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en presencia de un catalizador.
Reducción: Borohidruro de sodio en un disolvente adecuado.
Sustitución: Sustitución aromática electrófila utilizando reactivos como el yodo y una base.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas yodadas, mientras que la reducción puede producir derivados desyodados.
Aplicaciones en la investigación científica
El ácido (S)-2-Formamido-3-(4-hidroxi-3,5-diiodofenil)propanoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas más complejas.
Biología: Se estudia por su papel en las vías metabólicas y como biomarcador de la función tiroidea.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en los trastornos relacionados con la tiroides.
Industria: Se utiliza en la producción de compuestos yodados y como reactivo en diversos procesos químicos.
Aplicaciones Científicas De Investigación
(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a biomarker for thyroid function.
Medicine: Investigated for its potential therapeutic applications, particularly in thyroid-related disorders.
Industry: Utilized in the production of iodinated compounds and as a reagent in various chemical processes.
Mecanismo De Acción
El mecanismo de acción del ácido (S)-2-Formamido-3-(4-hidroxi-3,5-diiodofenil)propanoico implica su papel como precursor en la biosíntesis de las hormonas tiroideas. Se yoda para formar diiodotirosina, que luego se acopla con otros residuos de tirosina yodados para producir hormonas tiroideas como la tiroxina (T4) y la triyodotironina (T3). Estas hormonas regulan diversos procesos fisiológicos, incluido el metabolismo, el crecimiento y el desarrollo .
Comparación Con Compuestos Similares
Compuestos similares
L-3,5-Diiodotirosina: Un precursor directo en la síntesis de hormonas tiroideas.
Monoiodotirosina: Otro derivado yodado de la tirosina involucrado en la síntesis de la hormona tiroidea.
Tiroxina (T4): Una hormona tiroidea producida a partir del acoplamiento de residuos de diiodotirosina.
Triyodotironina (T3): Otra hormona tiroidea formada a partir del acoplamiento de residuos de monoiodotirosina y diiodotirosina.
Singularidad
El ácido (S)-2-Formamido-3-(4-hidroxi-3,5-diiodofenil)propanoico es único debido a su estructura específica y su papel en la biosíntesis de las hormonas tiroideas. Su forma diyodada le permite participar directamente en la formación de hormonas tiroideas esenciales, lo que lo diferencia de otros compuestos similares .
Propiedades
Fórmula molecular |
C10H9I2NO4 |
|---|---|
Peso molecular |
460.99 g/mol |
Nombre IUPAC |
2-formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C10H9I2NO4/c11-6-1-5(2-7(12)9(6)15)3-8(10(16)17)13-4-14/h1-2,4,8,15H,3H2,(H,13,14)(H,16,17) |
Clave InChI |
VHMVURRYXKQJID-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione](/img/structure/B12295376.png)

![[12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295382.png)
![3,3',5,5'-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1'-biphenyl](/img/structure/B12295383.png)
![N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B12295389.png)



![7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295431.png)
![2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid](/img/structure/B12295434.png)
![(3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid](/img/structure/B12295438.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide](/img/structure/B12295445.png)
